REACTION_CXSMILES
|
[H-].[Na+].[C:3]([CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])#[N:4].[Br:11][C:12]1[CH:13]=[N:14][C:15](Br)=[N:16][CH:17]=1>O1CCCC1>[Br:11][C:12]1[CH:13]=[N:14][C:15]([CH:5]([C:3]#[N:4])[C:6]([O:8][CH2:9][CH3:10])=[O:7])=[N:16][CH:17]=1 |f:0.1|
|
Name
|
|
Quantity
|
34.55 mmol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.17 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)Br
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
To a chilled stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the yellow cloudy mixture was left
|
Type
|
STIRRING
|
Details
|
whilst stirring
|
Type
|
WAIT
|
Details
|
And the mixture was left
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for six hours
|
Duration
|
6 h
|
Type
|
CONCENTRATION
|
Details
|
The resultant brown mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a bright brown precipitate to which water (200 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
After extraction with heptane (200 mL)
|
Type
|
ADDITION
|
Details
|
the aqueous phase was acidified by the addition of HCl 1M
|
Type
|
FILTRATION
|
Details
|
the resultant precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
to give
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC(=NC1)C(C(=O)OCC)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.67 g | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |